molecular formula C7H2Br2ClNS B1399072 5,7-Dibromo-2-chlorobenzo[d]thiazole CAS No. 1190322-01-0

5,7-Dibromo-2-chlorobenzo[d]thiazole

Cat. No. B1399072
M. Wt: 327.42 g/mol
InChI Key: XOLXSDGSOGYDRJ-UHFFFAOYSA-N
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Description

5,7-Dibromo-2-chlorobenzo[d]thiazole is a chemical compound with the molecular formula C7H2Br2ClNS . It is a derivative of benzothiazole, which is a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .


Molecular Structure Analysis

The thiazole ring in benzothiazole derivatives is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

Antimicrobial Applications

5,7-Dibromo-2-chlorobenzo[d]thiazole derivatives have been researched for their antimicrobial properties. Studies indicate that compounds derived from this chemical exhibit moderate to excellent activity against various bacterial and fungal strains. For instance, a series of 2-(5-chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-ones demonstrated significant antibacterial and antifungal activities against strains like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Candida albicans (B'Bhatt & Sharma, 2017).

Antiviral and Antitumor Activities

Another research avenue explores the antiviral and antitumor potentials of derivatives of this compound. Synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, starting from 4-chlorobenzoic acid, showed that some derivatives possess anti-tobacco mosaic virus activity (Chen et al., 2010). Additionally, the synthesis and antimicrobial evaluation of benzothiazole incorporated thiazolidin-4-ones and azetidin-2-ones derivatives revealed their potential against pathogenic bacterial and fungal strains (Gilani et al., 2016).

Chemical Synthesis and Radiochemistry

The compound has also been used in the chemical synthesis of biologically relevant molecules. For example, 1,3-dibromo-1,1-difluoro-2-propanone has been used as a synthon for the chemoselective preparation of 4-bromodifluoromethyl thiazoles, which are candidates in drug discovery programs (Colella et al., 2018). Additionally, a stable isotope-labeled version of 5-(hydroxymethyl)thiazole, a versatile building block for many biologically active compounds, has been developed (Lin, Salter, & Gong, 2009).

Pharmacological Importance

Thiazole derivatives, including 5,7-Dibromo-2-chlorobenzo[d]thiazole, have a significant presence in medicinal chemistry. They exhibit a range of biological activities such as antibacterial, antifungal, antiviral, antihelmintic, antitumor, and anti-inflammatory effects (Borcea et al., 2021).

properties

IUPAC Name

5,7-dibromo-2-chloro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2ClNS/c8-3-1-4(9)6-5(2-3)11-7(10)12-6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLXSDGSOGYDRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1N=C(S2)Cl)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50733750
Record name 5,7-Dibromo-2-chloro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50733750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dibromo-2-chlorobenzo[d]thiazole

CAS RN

1190322-01-0
Record name 5,7-Dibromo-2-chlorobenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190322-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Dibromo-2-chloro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50733750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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